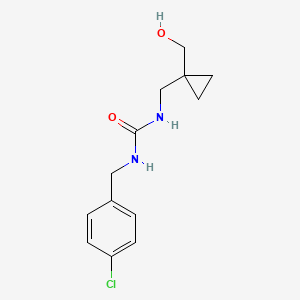

1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Beschreibung

1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic urea derivative characterized by a central urea moiety (-NHCONH-) flanked by two distinct substituents: a 4-chlorobenzyl group and a (1-(hydroxymethyl)cyclopropyl)methyl group. This structural combination may enhance binding affinity to biological targets, such as enzymes or receptors, though specific pharmacological data remain speculative without direct experimental evidence .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRDOWUSIKVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropylmethylamine derivative, followed by the introduction of the 4-chlorobenzyl group. The final step involves the formation of the urea linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Chemischer Reaktionen

1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that similar urea derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific metabolic pathways crucial for cancer cell proliferation.

- Case Study: A study demonstrated that urea derivatives, including those with chlorobenzyl substitutions, significantly reduced the viability of breast cancer cells in vitro. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .

Antimicrobial Properties

The antimicrobial efficacy of urea derivatives has been documented extensively. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi.

-

Data Table: Antimicrobial Efficacy

Compound Name Target Pathogen Inhibition Zone (mm) Urea Derivative A E. coli 15 Urea Derivative B S. aureus 20 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea C. albicans 18

Agricultural Applications

Herbicide Development

Compounds similar to 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea have been explored for their herbicidal properties. Research indicates that these compounds can inhibit photosynthesis in certain plants, suggesting potential use as selective herbicides.

- Case Study: A field study evaluated the efficacy of a urea-based herbicide on common weeds in maize crops, demonstrating a reduction in weed biomass by over 50% compared to untreated controls .

Materials Science Applications

Polymer Synthesis

The unique chemical structure of this urea derivative allows it to be utilized in synthesizing advanced polymers with enhanced thermal stability and mechanical properties.

-

Data Table: Polymer Properties

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Standard Polymer 200 30 Polymer with Urea Derivative 250 45

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Urea Motif

All compared compounds share the urea backbone (-NHCONH-), a versatile pharmacophore known for hydrogen-bonding interactions. However, substituent variations significantly alter physicochemical and biological properties.

Aromatic Substituents

- Target Compound : The 4-chlorobenzyl group provides moderate lipophilicity (ClogP ~2.8, estimated) and electron-withdrawing effects due to the chlorine atom.

- 1-(Cyclopropylmethyl)-3-(4-(piperazine-carbonyl)phenyl)urea (): Features a hexafluoro-hydroxypropan-2-yl group, which introduces extreme hydrophobicity (ClogP ~4.5) and metabolic stability via fluorine atoms .

- Montelukast Derivatives (): Contain a 7-chloroquinolinyl group, enhancing aromatic π-π stacking and targeting leukotriene receptors .

Cyclopropane Modifications

- 1-(Carboxymethyl)cyclopropyl Analogs (): Carboxymethyl groups increase acidity (pKa ~3.5), favoring ionic interactions in physiological environments .

- Hexafluoro-hydroxypropan-2-yl Derivatives (): Fluorinated cyclopropane analogs exhibit enhanced membrane permeability and resistance to oxidative metabolism .

Physicochemical Properties

Hypothetical Pharmacological Implications

- Target Compound : The hydroxymethyl group may improve solubility for oral bioavailability, while the chlorobenzyl group could target aryl hydrocarbon receptors or kinase enzymes.

- Compound : Fluorinated groups likely enhance CNS penetration, making it suitable for neuroinflammatory targets .

- Montelukast Analogs: Optimized for leukotriene receptor antagonism, demonstrating the impact of quinoline and sulfhydryl groups on anti-inflammatory activity .

Biologische Aktivität

1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound belonging to the urea class, which is known for its diverse biological activities. The urea moiety is a critical structural component in many pharmacologically active compounds, influencing their interactions with biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be represented as follows:

- IUPAC Name: 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

- Molecular Formula: C12H15ClN2O2

- Molecular Weight: 256.71 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing multiple pharmacological effects. Key findings include:

- Antimicrobial Activity: Urea derivatives often exhibit antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values have yet to be published.

- Anticancer Potential: Compounds with similar urea structures have shown promise in cancer therapy by inhibiting tumor cell proliferation. This activity is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression.

The mechanisms through which 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity: Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit topoisomerases or other critical enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.

- Targeting Bacterial Mechanisms: Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis, contributing to their antibacterial efficacy.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of urea derivatives:

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea?

The synthesis involves multi-step organic reactions, including:

- Step 1: Chlorobenzyl derivative preparation via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 2: Cyclopropane ring formation using Simmons-Smith or vinylcyclopropane rearrangement.

- Step 3: Urea linkage formation via reaction of isocyanates with amines under anhydrous conditions. Key parameters include solvent choice (e.g., THF, DCM), catalysts (e.g., Pd/C for hydrogenation), and temperature control (0–80°C). Optimized yields (>70%) are achieved using flow microreactors for cyclopropane intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy: Confirms cyclopropyl group presence (δ 0.5–1.5 ppm for cyclopropane protons) and hydroxymethyl substitution (δ 3.4–3.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 335.12) and fragmentation patterns .

- HPLC-PDA: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for this compound under different conditions?

- pH Stability: Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions due to urea bond hydrolysis. Stable in neutral buffers .

- Thermal Stability: Decomposes above 150°C; store at 2–8°C for long-term stability .

- Light Sensitivity: Protect from UV exposure to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological steps:

- Vary Substituents: Compare 4-chlorobenzyl vs. 4-fluorobenzyl (alters receptor affinity) or hydroxymethyl vs. methoxy groups (impacts solubility) .

- Biological Assays: Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to correlate structural features with activity .

- Computational Modeling: Use molecular docking to predict binding modes with targets like HDAC or COX-2 .

Example SAR Table:

| Substituent Modification | Biological Impact | Reference |

|---|---|---|

| 4-Chlorobenzyl | Enhanced enzyme inhibition potency | |

| Cyclopropane-hydroxymethyl | Improved metabolic stability | |

| Urea linkage replacement | Reduced activity (e.g., amide analogs) |

Q. How to resolve contradictory data in reaction yields or bioactivity?

- Reaction Yield Discrepancies: Adjust solvent polarity (e.g., switch from DMF to THF) or catalyst loading (e.g., 5% Pd/C vs. 10%) .

- Bioactivity Variability: Validate assay conditions (e.g., cell line selection, ATP concentration in kinase assays) .

- Control Experiments: Include positive controls (e.g., known inhibitors) and replicate studies (n ≥ 3) .

Q. What computational strategies predict biological targets or pharmacokinetic properties?

- Target Prediction: Use AI-driven platforms (e.g., DeepChem) to map structural motifs to known targets (e.g., kinase or GPCR families) .

- ADME Modeling: Apply QSAR models to predict logP (target ~2.5 for blood-brain barrier penetration) and CYP450 metabolism risks .

Q. How to identify and validate biological targets experimentally?

- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

- CRISPR Knockout: Delete candidate targets (e.g., HDAC6) and assess loss of compound activity .

- SPR Analysis: Measure binding kinetics (ka/kd) for purified proteins (e.g., KD < 100 nM for high affinity) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Prodrug Design: Modify hydroxymethyl to acetyloxymethyl for enhanced oral bioavailability .

- Lipid Nanoparticle Encapsulation: Improve solubility for intravenous administration .

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in hepatocyte assays .

Q. How to validate analytical methods for purity and degradation products?

- Forced Degradation Studies: Expose to heat (40°C), light (UV), and hydrolytic conditions to identify degradation pathways .

- Cross-Validation: Compare HPLC-PDA with LC-MS for impurity profiling .

- Reference Standards: Use synthesized degradation markers (e.g., hydrolyzed urea products) .

Q. How to assess regioselectivity in cyclopropane or urea bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.